molecular formula C15H11NO2S3 B3750620 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B3750620
M. Wt: 333.5 g/mol
InChI Key: RXDNBQWMPNIEBR-UHFFFAOYSA-N
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Description

2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique molecular structure. This compound belongs to the class of dithioloquinolines, which are characterized by their sulfur-containing heterocyclic rings. The presence of multiple methyl groups and a thioxo group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiols and amines under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the heterocyclic ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts to improve yield and selectivity is also common in industrial processes. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be used to convert the thioxo group to a thiol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or halides can be used in substitution reactions, often requiring a polar solvent and elevated temperatures.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of thiol derivatives.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, the compound may be used to study the effects of sulfur-containing heterocycles on biological systems. It can serve as a probe to understand the interactions between sulfur atoms and biological macromolecules.

Medicine

The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its reactivity with various biological targets can be explored for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and other materials that require specific sulfur-containing structures.

Mechanism of Action

The mechanism by which 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes or receptors, leading to biological responses. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives: : These compounds share a similar core structure but lack the sulfur atoms present in the dithioloquinoline.

  • Thioxoquinolines: : These compounds have a thioxo group but differ in their substitution patterns and ring structures.

Uniqueness

2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is unique due to its combination of multiple methyl groups and a thioxo group within a dithioloquinoline framework

Properties

IUPAC Name

7,7,13-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S3/c1-6-4-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(5-6)11(17)13(16)18/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDNBQWMPNIEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 2
Reactant of Route 2
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 3
Reactant of Route 3
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 4
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 5
Reactant of Route 5
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 6
2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

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